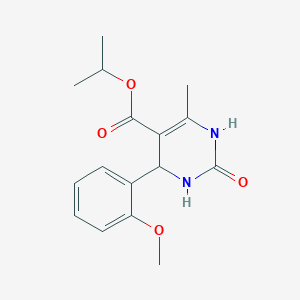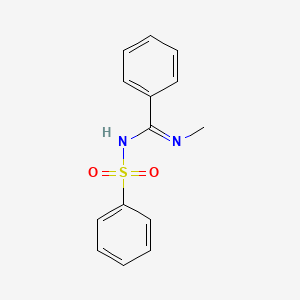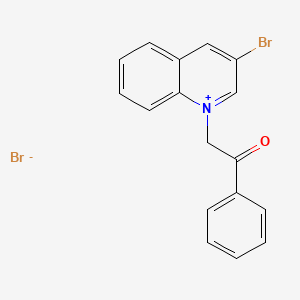![molecular formula C18H24OS B4982445 1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
1-{[5-(isopropylthio)pentyl]oxy}naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(isopropylthio)pentyl]oxy}naphthalene is a chemical compound that belongs to the class of naphthalene derivatives. It is commonly known as IPTPON and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of IPTPON is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, IPTPON may be able to modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
IPTPON has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which may lead to a reduction in the proliferation and survival of cancer cells. It has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of GSK-3β in the brain.
実験室実験の利点と制限
IPTPON has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have potent biological activity, making it a useful tool for studying cellular processes. However, there are also some limitations to its use. It may have off-target effects on other enzymes, which could complicate the interpretation of experimental results. Additionally, its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on IPTPON. One area of interest is the development of more potent and selective inhibitors of GSK-3β. This could lead to the development of new therapies for cancer and neurodegenerative diseases. Another area of interest is the study of IPTPON's effects on other cellular processes, such as autophagy and inflammation. This could provide insight into its potential use in the treatment of a wide range of diseases. Finally, the development of new synthetic methods for IPTPON could lead to the synthesis of new analogs with improved biological activity and selectivity.
合成法
IPTPON can be synthesized using a multi-step process that involves the reaction of 1-bromo-5-isopropylthiopentane with 1-naphthol in the presence of a base. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts. The final product is obtained by a purification process using chromatography.
科学的研究の応用
IPTPON has been extensively studied for its potential applications in scientific research. It has shown promising results in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
特性
IUPAC Name |
1-(5-propan-2-ylsulfanylpentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-15(2)20-14-7-3-6-13-19-18-12-8-10-16-9-4-5-11-17(16)18/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUGKLQXAWOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4982376.png)
![1-{4-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4982386.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4982405.png)


![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)
